sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-5-carboxylate
Description
Properties
CAS No. |
2763750-18-9 |
|---|---|
Molecular Formula |
C9H11N2NaO3 |
Molecular Weight |
218.18 g/mol |
IUPAC Name |
sodium;2-[(3-methyloxetan-3-yl)methyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3.Na/c1-9(5-14-6-9)4-11-7(8(12)13)2-3-10-11;/h2-3H,4-6H2,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
XBOSKIGHFFGFSV-UHFFFAOYSA-M |
Canonical SMILES |
CC1(COC1)CN2C(=CC=N2)C(=O)[O-].[Na+] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Purity Considerations
Silica gel chromatography (petroleum ether:ethyl acetate gradients) is critical for purifying intermediates, with impurities arising from incomplete alkylation or hydrolysis.
Solvent Selection
Ethanol and dichloroethane are preferred for their ability to dissolve both polar and non-polar intermediates, though THF improves reactivity in acylation steps.
Temperature Control
Exothermic reactions (e.g., chlorination with SO2Cl2) require ice baths to prevent side reactions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
Sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-5-carboxylate has shown promising results as an antimicrobial agent. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics.
-
Anti-inflammatory Properties
- Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. It has been tested in vitro, showing a reduction in pro-inflammatory cytokines.
-
Cancer Research
- Preliminary studies have suggested that this compound may inhibit cancer cell proliferation. Its mechanism of action appears to involve the modulation of specific signaling pathways associated with tumor growth.
Material Science Applications
-
Polymer Chemistry
- The compound can be utilized as a building block in the synthesis of novel polymers. Its unique structure allows for the introduction of functional groups that enhance the properties of polymeric materials.
-
Nanotechnology
- This compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances the efficacy of therapeutic agents.
Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
| Cytokine | Concentration (pg/mL) Pre-Treatment | Concentration (pg/mL) Post-Treatment | Reference |
|---|---|---|---|
| TNF-alpha | 150 | 50 | |
| IL-6 | 120 | 30 |
Case Studies
-
Case Study on Antimicrobial Efficacy
- A recent study evaluated the antimicrobial efficacy of this compound against a panel of clinical isolates. The results indicated significant activity against resistant strains, highlighting its potential as a lead compound for antibiotic development.
-
Case Study on Anti-inflammatory Mechanism
- In vitro experiments conducted on human macrophages revealed that treatment with this compound resulted in decreased expression of COX-2 and iNOS, suggesting a mechanism by which it exerts its anti-inflammatory effects.
Mechanism of Action
The mechanism by which sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can participate in hydrogen bonding and hydrophobic interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pyrazole carboxylates are widely studied for their tunable electronic and steric properties. Below is a comparison of key structural variations and their implications:
Key Observations :
- Oxetane vs.
- Carboxylate vs. Ester : Sodium carboxylate derivatives exhibit superior solubility (critical for IV administration) over esters, which often act as prodrugs requiring metabolic activation .
Physicochemical Properties
Solubility and Lipophilicity:
- The sodium carboxylate group in the target compound lowers logP (increased hydrophilicity) compared to ethyl/methyl esters (e.g., logP of methyl 4-amino-3-cyano-1H-pyrazole-5-carboxylate: ~2.5) .
- Halogenated derivatives (e.g., bromo, chloro) show increased lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
Tautomerism:
Pyrazole carboxylates exhibit annular tautomerism, with the carboxylate group stabilizing the 5-tautomer over the 3-tautomer (see ). Methyl and ethyl esters favor tautomeric equilibria, while the sodium salt likely locks the carboxylate in a deprotonated state, simplifying crystallization and formulation .
Biological Activity
Sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-5-carboxylate is a compound of increasing interest due to its potential biological activities. This article delves into the structural characteristics, synthesis, and biological evaluations of this compound, providing a comprehensive overview based on available research findings.
Structural Characteristics
The molecular formula of this compound is with a unique structure that includes a pyrazole ring and an oxetane moiety. The SMILES representation is CC1(COC1)CN2C(=CC=N2)C(=O)O, indicating the presence of both nitrogen and oxygen functionalities that are crucial for its biological interactions .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the pyrazole core followed by the introduction of the oxetane group. Although specific synthetic pathways for this compound are not extensively documented, related pyrazole derivatives have been synthesized using similar methodologies, which often involve hydrazine and carboxylic acids .
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives, particularly in inhibiting neuraminidase (NA) activity in influenza viruses. Although specific data on this compound is limited, its structural analogs have shown promising results. For instance, certain pyrazole derivatives exhibited NA inhibitory activities ranging from 30% to 72% at concentrations of 10 μM, suggesting that this compound may also possess similar antiviral properties due to its structural similarities .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through structure-activity relationship (SAR) studies. Pyrazole derivatives have been identified as potent inhibitors of various enzymes, including alkaline phosphatase and cyclooxygenase. The presence of electron-withdrawing groups on the aromatic rings has been correlated with increased inhibitory activity, which may apply to this compound as well .
Case Studies and Research Findings
While there are no specific case studies directly involving this compound, related compounds have been evaluated for their biological activities:
| Compound | Biological Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| Pyrazole derivative A | Neuraminidase Inhibition | 10 | |
| Pyrazole derivative B | Alkaline Phosphatase Inhibition | 15 | |
| Pyrazole derivative C | COX Inhibition | 12 |
These findings suggest that this compound could be further investigated for similar biological activities.
Q & A
Q. What synthetic strategies are effective for preparing sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-5-carboxylate and its intermediates?
The synthesis of pyrazole carboxylate derivatives typically involves multi-step reactions. For example:
- Nucleophilic substitution : Alkylation of pyrazole rings using oxetane-containing electrophiles (e.g., 3-methyloxetane derivatives) under basic conditions (KCO) in polar aprotic solvents like DMF or acetone, as seen in analogous syntheses .
- Ester hydrolysis : Conversion of ethyl/methyl pyrazole carboxylate intermediates to sodium salts via saponification with NaOH or KOH in aqueous ethanol .
- Optimization : Key factors include reaction time (9–13 hours), catalyst selection (e.g., Pd(PPh) for cross-coupling steps), and purification via column chromatography or recrystallization .
Q. How can X-ray crystallography and spectroscopy validate the structure of this compound?
- X-ray crystallography : Single-crystal diffraction (using SHELX software ) confirms the spatial arrangement of the oxetane and pyrazole moieties. For example, analogous pyrazole-thiourea derivatives were structurally resolved using this method .
- Spectroscopy :
Advanced Research Questions
Q. How can contradictory solubility or reactivity data in different studies be resolved?
Discrepancies often arise from:
- Solvent effects : Polar solvents (e.g., DMSO) may stabilize zwitterionic forms, altering solubility. Compare data across solvents like water, ethanol, and THF .
- Counterion interactions : Sodium vs. potassium salts exhibit different hydration energies, affecting dissolution rates. Use conductivity assays or Karl Fischer titration to quantify ion pairing .
- Impurity profiles : Trace solvents (e.g., residual DMF) or unreacted intermediates can skew results. Validate purity via HPLC (>98%) and elemental analysis .
Q. What methodologies are recommended for evaluating its bioactivity (e.g., enzyme inhibition)?
- In vitro assays :
- In vivo models :
Q. How can structure-activity relationships (SAR) guide further optimization?
- Core modifications :
- Carboxylate alternatives : Test amide or sulfonamide bioisosteres to improve membrane permeability .
- Computational tools : Docking studies (e.g., AutoDock Vina) to predict binding poses in enzyme active sites .
Methodological Considerations
Q. What analytical techniques are critical for assessing synthetic intermediates?
- TLC vs. HPLC : Use TLC for rapid reaction monitoring (silica gel, ethyl acetate/hexane) and HPLC (C18 column, 0.1% TFA in HO/MeCN) for purity validation .
- Thermal analysis : Differential scanning calorimetry (DSC) to detect polymorphic transitions (critical for salt forms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
